molecular formula C19H26O4 B14422944 (5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate CAS No. 81924-86-9

(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Cat. No.: B14422944
CAS No.: 81924-86-9
M. Wt: 318.4 g/mol
InChI Key: OYRMOYQCRBFVII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[310]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate typically involves multiple steps. The initial step often includes the formation of the bicyclic core through a cyclization reaction. Subsequent steps involve the introduction of the cyclopropane carboxylate group and the dimethyl-3-(2-methylprop-1-enyl) substituent. Reaction conditions such as temperature, pressure, and the use of specific catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethanol: An aromatic compound with a hydroxyl group.

    p-Hydroxyphenylethanol: Similar to 2-phenylethanol but with an additional hydroxyl group.

    4-Hydroxybenzaldehyde: An aromatic compound with an aldehyde group.

Uniqueness

(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[310]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is unique due to its bicyclic structure and the presence of multiple functional groups

Properties

CAS No.

81924-86-9

Molecular Formula

C19H26O4

Molecular Weight

318.4 g/mol

IUPAC Name

(5-cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O4/c1-10(2)8-12-15(17(12,3)4)16(21)22-14-9-13(20)19(11-6-7-11)18(14,5)23-19/h8,11-12,14-15H,6-7,9H2,1-5H3

InChI Key

OYRMOYQCRBFVII-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OC2CC(=O)C3(C2(O3)C)C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.